molecular formula C11H16N2O2 B8601490 4-Methoxy-3-morpholin-4-yl-phenylamine

4-Methoxy-3-morpholin-4-yl-phenylamine

Cat. No.: B8601490
M. Wt: 208.26 g/mol
InChI Key: FJCKBSTUEJMTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-morpholin-4-yl-phenylamine is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-methoxy-3-morpholin-4-ylaniline

InChI

InChI=1S/C11H16N2O2/c1-14-11-3-2-9(12)8-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3

InChI Key

FJCKBSTUEJMTOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(2-Methoxy-5-nitro-phenyl)-morpholine (w, 390 mg) was dissolved in 10 mL ethanol and reduced under 1 atm H2 using 10% Pd—C as a catalyst. After 14 hours, the catalyst was filtered off and the solvent was evaporated, affording 240 mg 4-methoxy-3-morpholin-4-yl-phenylamine (x) which was used without further purification: m/e: 208.12, MS (ES+): 209.2.
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-(2-Methoxy-5-nitro-phenyl)-morpholine (0.600 g, 2.52 mmol) was dissolved in Ethanol (35.0 mL, 599 mmol) and the solution was carefully poured over 10% Palladium on Carbon (0.300 g, 22.5 mmol) under nitrogen. The mixture was then placed on a Parr hydrogenation apparatus and was allowed to shake at 55 psi until uptake of hydrogen ceased. The catalyst was then filtered to afford 460 mg of 4-Methoxy-3-morpholin-4-yl-phenylamine without further purification. (M+H)=209.2. 1H NMR (400 MHz, DMSO, d6) δ 6.62 (d, 1H, J=8.36 Hz), 6.15 (m, 1H), 6.13 (m, 1H), 4.56 (s, 2H), 3.69 (m, 4H), 3.65 (s, 3H), 2.89 (m, 4H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

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